molecular formula C15H23N3O3S B5037951 N-(1-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methyl-1-oxopropan-2-yl)thiophene-2-carboxamide

N-(1-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methyl-1-oxopropan-2-yl)thiophene-2-carboxamide

Cat. No.: B5037951
M. Wt: 325.4 g/mol
InChI Key: DSKILPTVNROIRF-UHFFFAOYSA-N
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Description

The compound N-(1-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methyl-1-oxopropan-2-yl)thiophene-2-carboxamide (hereafter referred to as the target compound) is a synthetic small molecule featuring a thiophene-2-carboxamide core linked to a substituted piperazine moiety. Key structural elements include:

  • A thiophene-2-carboxamide group, which contributes to aromatic stacking interactions and hydrogen bonding.
  • A 2-methyl-1-oxopropan-2-yl spacer, introducing steric bulk and influencing conformational flexibility.

Properties

IUPAC Name

N-[1-[4-(2-hydroxyethyl)piperazin-1-yl]-2-methyl-1-oxopropan-2-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O3S/c1-15(2,16-13(20)12-4-3-11-22-12)14(21)18-7-5-17(6-8-18)9-10-19/h3-4,11,19H,5-10H2,1-2H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSKILPTVNROIRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)N1CCN(CC1)CCO)NC(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methyl-1-oxopropan-2-yl)thiophene-2-carboxamide typically involves multiple steps. One common method includes the following steps:

    Formation of the Piperazine Derivative: The initial step involves the reaction of piperazine with 2-hydroxyethyl chloride under basic conditions to form 4-(2-hydroxyethyl)piperazine.

    Acylation: The next step involves the acylation of the piperazine derivative with 2-methyl-1-oxopropanoyl chloride to form the intermediate compound.

    Coupling with Thiophene-2-carboxylic Acid: The final step involves coupling the intermediate with thiophene-2-carboxylic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(1-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methyl-1-oxopropan-2-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

    Reduction: Reducing agents such as LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) can be used.

    Substitution: Electrophilic substitution on the thiophene ring can be carried out using reagents like bromine or chlorinating agents.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated thiophene derivatives.

Scientific Research Applications

N-(1-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methyl-1-oxopropan-2-yl)thiophene-2-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(1-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methyl-1-oxopropan-2-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or proteins, thereby affecting the biological pathways in which these targets are involved. Detailed studies on its binding affinity and molecular interactions are conducted using computational docking studies .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Table 1: Key Structural Features and Properties
Compound Name Core Structure Piperazine Substituent Molecular Weight Notable Properties/Applications Reference
Target Compound Thiophene-2-carboxamide 4-(2-hydroxyethyl) Not provided Hypothesized kinase inhibition N/A
Dasatinib (BMS-354825) Thiazole-5-carboxamide 4-(2-hydroxyethyl) 488.00 g/mol BTK inhibitor; approved for leukemia
N-[4-(4-chloro-2-nitrophenyl)piperazine-1-carbothioyl]thiophene-2-carboxamide Thiophene-2-carboxamide 4-(4-chloro-2-nitrophenyl)carbothioyl 410.90 g/mol Antimicrobial potential (inferred)
GDC-0834 Thiophene-2-carboxamide 4-(1,4-dimethyl-3-oxopiperazin-2-yl)phenyl ~600 g/mol* BTK inhibitor (preclinical)
N-(2-Nitrophenyl)thiophene-2-carboxamide Thiophene-2-carboxamide N-(2-nitrophenyl) 262.27 g/mol Antibacterial/antifungal activity

*Estimated based on molecular formula.

Key Differences and Implications

Piperazine Substitutions
  • Hydroxyethyl Group (Target Compound & Dasatinib) : Enhances solubility and metabolic stability compared to lipophilic substituents (e.g., chloro-nitrophenyl in ). Dasatinib’s hydroxyethyl-piperazine improves bioavailability and reduces hepatic clearance, a critical factor in its clinical success .
Core Heterocycle Variations
  • Thiophene vs. Thiazole : The thiazole in Dasatinib offers stronger π-π stacking with kinase ATP pockets, while thiophene (as in the target compound) may prioritize different binding interactions .
  • Nitrophenyl vs. Hydroxyethyl : N-(2-nitrophenyl)thiophene-2-carboxamide () lacks a piperazine but demonstrates antimicrobial activity, highlighting the role of electron-withdrawing nitro groups in bioactivity .
Pharmacokinetic Considerations
  • Microsomal Stability : Compounds with hydroxyethyl-piperazine (e.g., Dasatinib) show prolonged half-lives in liver microsomes due to reduced cytochrome P450-mediated oxidation .
  • LogP and Solubility : The target compound’s hydroxyethyl group likely lowers logP compared to analogs like N-[4-(4-chloro-2-nitrophenyl)piperazine-1-carbothioyl]thiophene-2-carboxamide (predicted pKa 9.80), favoring aqueous solubility .

Biological Activity

N-(1-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methyl-1-oxopropan-2-yl)thiophene-2-carboxamide, a novel thiophene derivative, has garnered attention in recent years for its potential biological activities, particularly in anti-inflammatory and analgesic applications. This compound is characterized by its unique structure, which integrates a piperazine moiety with a thiophene ring, suggesting diverse interactions with biological targets.

Thiophene-based compounds are known to exhibit various biological activities through multiple mechanisms. The biological activity of this specific compound can be attributed to its ability to inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). Research indicates that thiophene derivatives can modulate pro-inflammatory cytokines and influence signaling pathways associated with inflammation.

Anti-inflammatory Activity

In vitro studies have demonstrated that thiophene derivatives can significantly reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6. For instance, compounds similar to this compound have shown an ability to inhibit COX and LOX enzymes effectively. A study reported that a related thiophene compound inhibited 5-lipoxygenase (5-LOX) by approximately 57% at a concentration of 100 µg/mL .

Case Studies

  • In Vivo Models : In carrageenan-induced paw edema models, compounds structurally similar to this compound exhibited anti-inflammatory effects with significant reductions in edema compared to standard treatments like indomethacin .
  • Cell Culture Studies : In THP-1 monocyte assays, related thiophene compounds reduced the expression of TNF-α and IL-8 and inhibited the activation of ERK and NF-ĸB pathways at concentrations as low as 10 µM .

Data Table

CompoundActivityMechanismReference
Thiophene Derivative 1Anti-inflammatoryCOX/LOX inhibition
Thiophene Derivative 2Cytokine modulationERK/NF-ĸB inhibition
This compoundPotential anti-inflammatoryTBDTBD

Q & A

Q. What are the established synthetic routes for this compound, and what critical parameters influence yield and purity?

Answer: The synthesis typically involves multi-step reactions, including:

  • Amide coupling : Use of coupling agents like HBTU or BOP with triethylamine in THF/DMF (e.g., 60–80°C, 12–24 hours) to facilitate carboxamide bond formation .
  • Piperazine functionalization : Introduction of the 2-hydroxyethyl group via nucleophilic substitution under basic conditions (e.g., K₂CO₃ in acetonitrile) .
  • Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradients) or recrystallization (e.g., HCl salt from MeOH) to isolate the pure compound .

Q. Critical parameters :

  • Solvent polarity (THF vs. DMF) affects reaction kinetics.
  • Stoichiometric ratios (1.2–1.5 equivalents of coupling agents).
  • Temperature control (±5°C) to avoid side reactions .

Q. How is the structural integrity of this compound confirmed post-synthesis?

Answer: A combination of spectroscopic and analytical methods is employed:

  • ¹H/¹³C NMR : Assign peaks to verify thiophene (δ 7.2–7.8 ppm), piperazine (δ 2.5–3.5 ppm), and hydroxyethyl (δ 3.6–4.0 ppm) groups .
  • IR spectroscopy : Confirm carbonyl (C=O, ~1650 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) bonds .
  • Mass spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ = calculated 422.18) .
  • X-ray crystallography (if crystalline): Resolve 3D conformation of the piperazine-thiophene core .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for synthesizing this compound?

Answer: The ICReDD framework (Integrated Computational and Experimental Design) is recommended :

  • Quantum chemical calculations : Model transition states for amide coupling to identify optimal catalysts (e.g., HBTU vs. EDC).
  • Machine learning : Train models on historical reaction data (solvent, temperature, yield) to predict ideal conditions (e.g., THF at 70°C vs. DMF at 50°C).
  • Feedback loops : Use experimental HPLC purity data (>95%) to refine computational parameters .

Q. What strategies resolve discrepancies in biological activity data across studies?

Answer: Common pitfalls and solutions include:

  • Assay variability : Standardize cell lines (e.g., HepG2 vs. HEK293) and incubation times (24–48 hours) .
  • Purity verification : Use HPLC (C18 column, 95:5 MeOH/H₂O) to rule out impurities >98% .
  • Metabolite interference : Perform LC-MS/MS to identify degradation products (e.g., hydrolyzed amide bonds) .
  • Orthogonal assays : Compare SPR (binding affinity) with functional assays (e.g., cAMP modulation) to confirm target engagement .

Q. How to design derivatives to improve pharmacokinetic properties?

Answer: Structure-Activity Relationship (SAR) strategies :

  • Solubility : Introduce hydrophilic groups (e.g., hydroxyethyl on piperazine) to lower logP (measured via shake-flask method) .
  • Metabolic stability : Replace labile esters with bioisosteres (e.g., thiadiazole for thiophene) and test in liver microsomes (t½ > 60 minutes) .
  • Permeability : Use Caco-2 assays to prioritize derivatives with Papp > 1 × 10⁻⁶ cm/s .

Q. Example SAR Table :

DerivativeModificationlogPMicrosomal t½ (min)Permeability (Papp)
ParentNone2.8450.8 × 10⁻⁶
Derivative AHydroxyethyl piperazine2.1621.2 × 10⁻⁶
Derivative BThiadiazole core2.5751.5 × 10⁻⁶

Data trends adapted from

Q. What mechanistic studies elucidate the compound’s interaction with biological targets?

Answer:

  • Molecular docking : Simulate binding to receptors (e.g., GPCRs) using AutoDock Vina; prioritize poses with ΔG < -8 kcal/mol .
  • Mutagenesis : Validate key residues (e.g., Ser³⁰⁵ in kinase domains) via site-directed mutagenesis and IC₅₀ shifts .
  • Biophysical assays : Use SPR to measure binding kinetics (kon/koff) and ITC for thermodynamic profiles (ΔH, ΔS) .

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